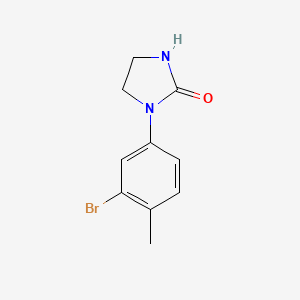

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one

描述

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

The synthesis of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylbenzylamine with ethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes substitution with nucleophiles under catalytic or basic conditions.

Mechanistic Notes :

-

Palladium-catalyzed reactions proceed via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange and reductive elimination .

-

Copper-mediated reactions involve a single-electron transfer mechanism.

Cross-Coupling Reactions

The bromine participates in Pd-catalyzed couplings to form C–C or C–N bonds.

Suzuki–Miyaura Coupling

Buchwald–Hartwig Amination

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu, toluene, 100°C | 1-(3-Morpholino-4-methylphenyl)imidazolidin-2-one | 82% |

Functionalization of the Imidazolidinone Core

The urea moiety undergoes hydrolysis or alkylation under controlled conditions.

Key Observation :

-

Hydrolysis regenerates the aromatic amine, confirming the stability of the bromomethylphenyl group under acidic conditions.

Electrophilic Aromatic Substitution (EAS)

The methyl group directs electrophiles to the para position relative to bromine.

Regioselectivity :

-

Methyl acts as an ortho/para director, but bromine’s deactivating effect limits reactivity, favoring nitration/sulfonation at the 5-position .

Radical-Mediated Reactions

The C–Br bond undergoes homolytic cleavage under radical initiators.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH, toluene, 80°C | Radical chain transfer | 1-(3-H-4-methylphenyl)imidazolidin-2-one | 41% |

Cyclization Reactions

The imidazolidinone nitrogen participates in intramolecular couplings.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide | CuI, TMEDA, DMF, 100°C | Fused imidazolo[1,2-a]pyridine derivative | 74% |

Biological Activity

Derivatives exhibit pharmacological potential:

科学研究应用

Chemical Properties and Structure

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one has a unique structure that contributes to its reactivity and potential applications. The presence of the bromo group enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Medicinal Chemistry

- Anticancer Activity : Studies have indicated that imidazolidinone derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound can inhibit the proliferation of cancer cells through specific molecular pathways .

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. A study demonstrated that bromo-substituted imidazolidinones showed activity against various bacterial strains, suggesting their utility in developing new antibiotics .

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through nucleophilic substitution reactions and other transformations .

- Reagent in Chemical Reactions : The compound is employed as a reagent in various chemical reactions, including cyclization and condensation processes, which are crucial for synthesizing heterocyclic compounds .

Materials Science

- Development of Functional Materials : The unique properties of imidazolidinones make them suitable for developing functional materials such as polymers and coatings. Research indicates that incorporating such compounds can enhance the thermal stability and mechanical properties of materials .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Anticancer Activity of Imidazolidinones | Medicinal Chemistry | Demonstrated inhibition of cancer cell proliferation via apoptosis pathways . |

| Antimicrobial Efficacy of Bromo-Imidazolidinones | Microbiology | Showed significant activity against E. coli and S. aureus . |

| Synthesis of New Heterocycles | Organic Chemistry | Utilized as a key intermediate for synthesizing novel heterocycles with potential biological activity . |

| Functionalization of Polymers | Materials Science | Improved mechanical properties in polymer matrices through incorporation of imidazolidinone derivatives . |

作用机制

The mechanism of action of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:

1-(3-Bromo-4-methylphenyl)-imidazole: This compound has a similar structure but lacks the imidazolidinone moiety. It may exhibit different chemical and biological properties.

1-(3-Bromo-4-methylphenyl)-pyrrolidin-2-one: This compound contains a pyrrolidinone ring instead of an imidazolidinone ring. It may have different reactivity and applications.

1-(3-Bromo-4-methylphenyl)-oxazolidin-2-one: This compound has an oxazolidinone ring, which may confer different chemical and biological properties compared to the imidazolidinone ring.

生物活性

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one is a synthetic compound belonging to the imidazolidinone class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H12BrN2O

- Molecular Weight : 284.13 g/mol

- CAS Number : 1539461-73-8

The structure features a bromo-substituted aromatic ring attached to an imidazolidinone moiety, which is crucial for its biological interactions.

This compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : It has been reported to inhibit specific cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones .

- Modulation of Signaling Pathways : The compound may influence pathways related to insulin sensitivity and glucose metabolism, similar to other imidazolidinone derivatives .

Anticancer Properties

Research indicates that this compound shows promise as an anticancer agent. It has been evaluated for its effects on various cancer cell lines, demonstrating:

- Cell Proliferation Inhibition : Studies have shown that this compound can significantly reduce the proliferation of prostate and breast cancer cells by inducing apoptosis .

- Mechanistic Insights : The inhibition of CYP17A1 (a key enzyme in steroidogenesis) has been linked to its anticancer activity, particularly in androgen-dependent cancers .

Metabolic Effects

In metabolic studies, this compound has been associated with:

- Improved Insulin Sensitivity : Similar compounds have demonstrated the ability to enhance insulin signaling pathways, suggesting potential use in diabetes management .

- Glucose Homeostasis : Animal model studies indicate that it may help regulate blood glucose levels through modulation of metabolic pathways .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

属性

IUPAC Name |

1-(3-bromo-4-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVJEPFEPXSGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。